4,5-Dichloro-6-methylpyrimidine
Overview
Description
4,5-Dichloro-6-methylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 5, and a methyl group at position 6. It is widely used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have significant biological activities and are used in the medical and pharmaceutical fields .
Mode of Action
4,5-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines . It also reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
4,5-Dichloro-6-methylpyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor for cAMP-phosphodiesterase in platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to significant changes in cell function, including anti-inflammatory and analgesic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes, such as cAMP-phosphodiesterase, and supports adenosine inhibition of thrombocytopenia . These interactions result in the modulation of gene expression and enzyme activity, leading to its observed biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under certain conditions but may degrade under others
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and antihypertensive activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and supports the biosynthesis of PGI2 . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can influence its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-methylpyrimidine typically involves the chlorination of 6-methylpyrimidine. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under reflux conditions, where 6-methylpyrimidine is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions involve the use of palladium catalysts and are carried out under mild conditions.
Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, alkenes.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution Reactions: 4-amino-5-chloro-6-methylpyrimidine, 4-thio-5-chloro-6-methylpyrimidine.
Coupling Reactions: 4-aryl-5-chloro-6-methylpyrimidine, 4-alkenyl-5-chloro-6-methylpyrimidine.
Reduction Reactions: this compound derivatives.
Scientific Research Applications
4,5-Dichloro-6-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents. They are used in the development of new therapeutic drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
4,5-Dichloro-6-methylpyrimidine can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: This compound has chlorine atoms at positions 2 and 4, and a methyl group at position 6. It is used in similar applications but has different reactivity due to the position of the chlorine atoms.
4,6-Dichloro-5-methylpyrimidine: This compound has chlorine atoms at positions 4 and 6, and a methyl group at position 5. It is used in the synthesis of various heterocyclic compounds and has different chemical properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
4,5-dichloro-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUNBOQRQYAIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472764 | |
Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83942-10-3 | |
Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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